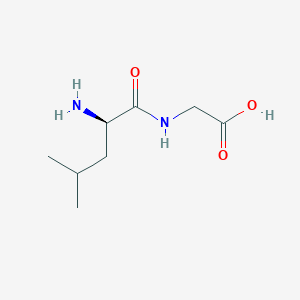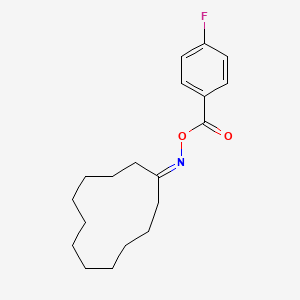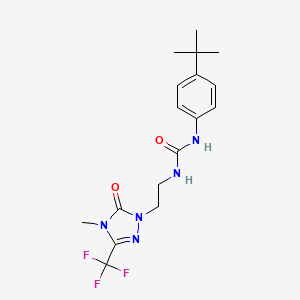
1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a complex organic compound with multiple functional groups, including a urea moiety, a tert-butyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can be achieved through a multi-step process starting with the preparation of the appropriate phenyl isocyanate derivative. This derivative can be synthesized from the reaction of tert-butyl phenylamine with phosgene.
Route 2: The key intermediate, 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, can be synthesized via a cyclization reaction involving the condensation of appropriate hydrazine and trifluoroacetyl compounds.
Industrial Production Methods:
While specific industrial production methods for this compound are proprietary and vary by manufacturer, they typically involve scale-up versions of laboratory synthesis routes with optimizations for yield, purity, and safety. Reaction conditions such as temperature, pressure, solvent selection, and purification techniques are finely tuned to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Given the presence of functional groups like urea and triazole, the compound can undergo oxidation reactions under specific conditions.
Reduction: The compound can be reduced using standard reducing agents, particularly targeting the urea or triazole functionalities.
Substitution: Various nucleophiles can substitute at the tert-butyl group or other reactive sites.
Common Reagents and Conditions:
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols for substitution reactions.
Major Products:
Oxidation of the compound can lead to the formation of oxo-derivatives, while reduction can result in alcohols or amines depending on the reduction pathway. Substitution reactions can yield a wide variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the study of reaction mechanisms involving urea and triazole functionalities.
Biology:
The compound has potential use in biological assays to study enzyme inhibition or protein interaction due to its unique structural features.
Medicine:
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation. Its unique trifluoromethyl-triazole moiety is of particular interest in drug design.
Industry:
It may be used in the development of new materials with specific properties, such as polymers or coatings, due to the presence of multiple functional groups.
Mechanism of Action
The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves interactions with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with protein active sites, while the triazole ring can participate in π-stacking or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)ethyl)urea: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-ethyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea: Has an ethyl group instead of a trifluoromethyl group, impacting its reactivity and biological activity.
Uniqueness:
The presence of the trifluoromethyl group in 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea confers unique electronic and steric properties, enhancing its potential as a pharmacophore in drug design and a functional moiety in materials science.
This deep dive into this compound covers its synthesis, reactions, applications, mechanism, and comparisons, highlighting its scientific significance and potential.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O2/c1-16(2,3)11-5-7-12(8-6-11)22-14(26)21-9-10-25-15(27)24(4)13(23-25)17(18,19)20/h5-8H,9-10H2,1-4H3,(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTDYCBFTIKHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)
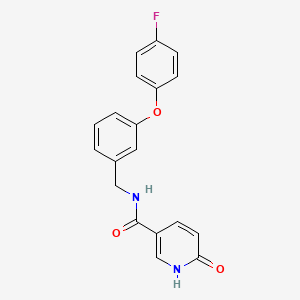
![N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2371023.png)

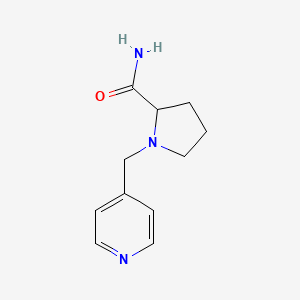
![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2371034.png)
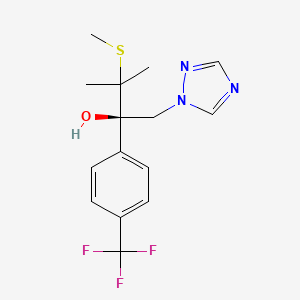

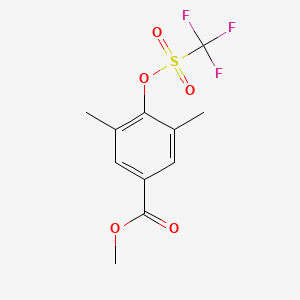
![[(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2371039.png)
